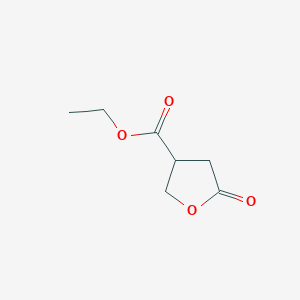

Ethyl 5-oxooxolane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

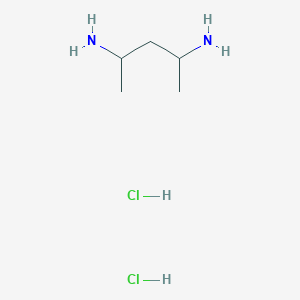

Ethyl 5-oxooxolane-3-carboxylate, also known as Ethyl 5-oxazolecarboxylate, is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da . It is used as a pharmaceutical and organic intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with oxygen and nitrogen atoms . It contains a total of 31 bonds, including 16 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 1 five-membered ring, 2 esters (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H7NO3, an average mass of 141.125 Da, and a monoisotopic mass of 141.042587 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has demonstrated the anticancer capabilities of compounds structurally related to ethyl 5-oxooxolane-3-carboxylate. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs were found to mitigate drug resistance and synergize with cancer therapies in leukemia cells. The synthesis of these compounds involves modifications to improve cytotoxicity against a range of hematologic and solid tumor cells, offering a promising avenue for treating cancers with multiple drug resistance (Das et al., 2009).

Antimalarial and Antimycobacterium Activity

Derivatives of this compound have shown potential in combating malaria and mycobacterium infections. A study on ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives revealed their in vitro activity against P. falciparum and antimycobacterium, along with evaluations of cytotoxic activity, which indicates their potential in developing new antimalarial and antimicrobial agents (Ningsanont et al., 2003).

Synthesis of Functionalized Compounds

This compound derivatives have been utilized in the synthesis of various functionalized compounds. For example, the phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the versatility of this compound derivatives in organic synthesis (Zhu et al., 2003).

Antimicrobial and Enzyme Inhibition

Compounds synthesized from this compound derivatives have been explored for their antimicrobial properties and enzyme inhibition capabilities. A notable study reports the synthesis of novel chromone-pyrimidine coupled derivatives showing significant in vitro antifungal and antibacterial activity. These findings not only underscore the antimicrobial potential of these compounds but also their non-cytotoxic nature, making them suitable for further development as oral drug candidates (Tiwari et al., 2018).

Chiral Compound Synthesis

The ability to synthesize chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones using ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates highlights the importance of this compound in creating enantiomerically pure compounds. This process involves N-acylation and UV irradiation, showcasing the compound's utility in synthesizing structurally complex and stereochemically specific molecules (Cox et al., 2003).

Safety and Hazards

Ethyl 5-oxooxolane-3-carboxylate is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. In case of contact, it is advised to wash off with soap and plenty of water .

Zukünftige Richtungen

While specific future directions for Ethyl 5-oxooxolane-3-carboxylate were not found, a study on a related compound, Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester . This could potentially guide future research and applications of this compound.

Eigenschaften

IUPAC Name |

ethyl 5-oxooxolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-6(8)11-4-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESAUDRCHNHLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)